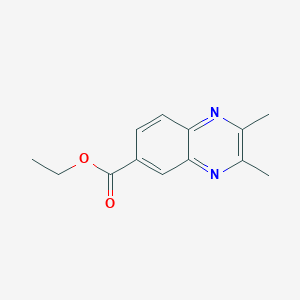

Ethyl 2,3-dimethylquinoxaline-6-carboxylate

Descripción general

Descripción

Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dimethylquinoxaline-6-carboxylate typically involves the condensation of 2,3-dimethylquinoxaline with ethyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The methyl groups at positions 2 and 3 undergo selective oxidation under controlled conditions. Selenium dioxide (SeO₂) serves as an effective oxidizing agent, converting methyl substituents to carbaldehyde groups while retaining the ester functionality .

Regioselectivity in Oxidation

The oxidation of 2,3-dimethylquinoxaline derivatives is influenced by electronic effects of substituents at position 6. Electron-withdrawing groups (EWGs) enhance nucleophilicity at position 3, favoring carbaldehyde formation at position 2 (regioisomer a ). Conversely, electron-donating groups (EDGs) promote oxidation at position 3 (regioisomer b ) :

| Substituent (Position 6) | Preferred Regioisomer | Yield (%) |

|---|---|---|

| –NO₂ (EWG) | b | 54 |

| –Cl (EWG) | b | 58 |

| –CH₃ (EDG) | a | 63 |

| –OCH₃ (EDG) | a | 61 |

Example Reaction :

Substitution Reactions

The quinoxaline ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. The ester group at position 6 directs reactivity toward positions 5 and 7 due to its meta-directing nature.

Halogenation

Chlorination with POCl₃ in DMF selectively targets position 7:

Amination

Reaction with ammonia in ethanol under reflux introduces an amino group at position 5:

Ester Group Reactivity

The ethyl ester undergoes hydrolysis and transesterification, enabling functionalization for drug development :

Acid-Catalyzed Hydrolysis

Transesterification

Methanolysis under basic conditions yields the methyl ester:

Theoretical Insights

Density functional theory (DFT) calculations reveal that oxidation regioselectivity correlates with frontier molecular orbital (FMO) energies. The HOMO-LUMO gap narrows in EDG-substituted derivatives, facilitating oxidation at position 2 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Agents

Recent studies have highlighted the potential of quinoxaline derivatives, including ethyl 2,3-dimethylquinoxaline-6-carboxylate, as α-glucosidase inhibitors. These compounds are being investigated for their ability to manage blood glucose levels in diabetic patients. A series of diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and evaluated for their inhibitory activity against α-glucosidase, demonstrating promising results with IC50 values comparable to standard treatments such as acarbose .

Antitumor Activity

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antitumor effects. The structural diversity of these compounds allows for modifications that can enhance their efficacy against various cancer cell lines. This compound serves as a precursor for synthesizing novel antitumor agents through structural modifications .

Agricultural Applications

Herbicide Development

The compound has been incorporated into the design of new herbicides targeting the HPPD (4-hydroxyphenylpyruvate dioxygenase) enzyme. Research has shown that introducing a quinoxaline ring into herbicidal scaffolds can enhance binding affinity to the target enzyme, potentially leading to the development of more effective herbicides . This application is particularly relevant as the agricultural sector seeks to develop safer and more efficient herbicides.

Case Study 1: Synthesis of Antidiabetic Agents

A study focused on synthesizing diphenylquinoxaline-6-carbohydrazide hybrids reported that these compounds exhibited significant α-glucosidase inhibitory activity. The most potent derivative showed an IC50 value of 21.92 µg/mL, comparable to acarbose (IC50 = 22.32 µg/mL). This research underscores the potential of this compound as a critical building block in developing new antidiabetic therapies .

Case Study 2: Herbicide Development

Research into triketone-quinoxaline hybrids revealed that this compound could be effectively utilized to create new herbicides targeting HPPD. The study demonstrated that modifications to the quinoxaline structure could enhance its interaction with target enzymes, leading to improved herbicidal activity against resistant weed species .

Mecanismo De Acción

The mechanism of action of Ethyl 2,3-dimethylquinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.

Pathways Involved: It can inhibit key pathways such as tyrosine kinase and C-MET kinase, leading to the induction of apoptosis and inhibition of cell proliferation.

Comparación Con Compuestos Similares

Ethyl 2,3-dimethylquinoxaline-6-carboxylate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2,3-dimethoxynaphthalene-6-carboxylate: Contains a naphthalene ring instead of a quinoxaline ring.

Ethyl 2,3-dichloroquinoxaline-6-carboxylate: Contains chlorine substituents on the quinoxaline ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications .

Actividad Biológica

Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a significant compound in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoxaline backbone with two methyl groups at positions 2 and 3, and a carboxylate group at position 6. This structure contributes to its lipophilicity and biological reactivity.

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. It is particularly effective in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Mechanism of Action : this compound interacts with bacterial enzymes and disrupts cell wall synthesis, leading to cell lysis.

2. Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across several cancer cell lines.

- In Vitro Studies : In studies involving human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), this compound showed IC50 values in the low micromolar range, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 1.9 | Doxorubicin | 3.23 |

| MCF-7 | 2.3 | Doxorubicin | 3.23 |

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis through the inhibition of key signaling pathways such as tyrosine kinase and C-MET kinase, which are crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the structure of quinoxaline derivatives can significantly alter their biological activity. For instance:

- Substitution Effects : The introduction of electron-withdrawing or electron-donating groups at specific positions on the quinoxaline ring can enhance or diminish activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | 2,3 | Increased lipophilicity |

| Electron-withdrawing | 6 | Decreased AChE inhibition |

| Electron-donating | 6 | Increased AChE inhibition |

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, this compound was tested against various cancer cell lines. The results indicated that it effectively inhibited tumor growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting potential for development as an antimicrobial agent.

Propiedades

IUPAC Name |

ethyl 2,3-dimethylquinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUQPOGWJUMYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331553 | |

| Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32388-06-0 | |

| Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.